(3-Propan-2-ylimidazol-4-yl)methanamine
Description
(3-Propan-2-ylimidazol-4-yl)methanamine is an organic compound featuring an imidazole ring substituted with a propan-2-yl group at position 3 and a methanamine group at position 2. Imidazole derivatives are notable for their diverse applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
CAS No. |
1083246-06-3 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 |
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3,8H2,1-2H3 |
InChI Key |
MXUAITAQQWCJAR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC=C1CN |
Canonical SMILES |
CC(C)N1C=NC=C1CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Propan-2-ylimidazol-4-yl)methanamine with structurally related compounds:
Key Observations :
- Heterocyclic Influence : The imidazole core in the target compound likely enhances its polarity and hydrogen-bonding capacity compared to thiazole (sulfur-containing) or pyrimidine (nitrogen-rich) analogs. This may influence solubility and biological activity .
- Stability : The thiazole derivative requires refrigeration (2–8°C), suggesting lower thermal stability than methylamine, which is stored at ambient conditions but is highly flammable .
Solubility and Reactivity
Notes:
- Methylamine’s high water solubility arises from its small size and ability to form hydrogen bonds . In contrast, heterocyclic methanamines with hydrophobic substituents (e.g., propan-2-yl) may exhibit lower solubility.
- The thiazole derivative’s sulfur atom could confer unique redox reactivity, unlike the nitrogen-rich imidazole or pyrimidine analogs .
Key Differences :
- Methylamine’s flammability necessitates stringent fire safety protocols, whereas the thiazole derivative’s hazards relate to chemical stability .
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